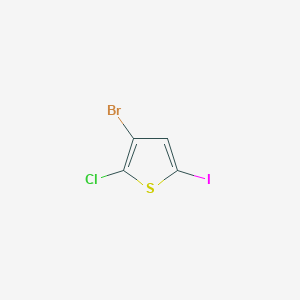

3-Bromo-2-chloro-5-iodothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-chloro-5-iodothiophene is a polyhalogenated thiophene derivative with the molecular formula C4HBrClIS. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the thiophene ring, making it a valuable intermediate in organic synthesis and materials science .

Mechanism of Action

Target of Action

Thiophene derivatives are generally known to interact with various biological targets, depending on their functional groups and substitutions .

Mode of Action

The halogen dance (HD) reaction, a synthetic tool used in the preparation of iodothiophenes, involves the rearrangement of halogenated heteroaromatic compounds, leading to the formation of rearranged lithiated intermediates . This could potentially influence the compound’s interactions with its targets.

Biochemical Pathways

Thiophene derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups and substitutions .

Pharmacokinetics

The compound’s halogen substitutions may influence its pharmacokinetic properties .

Result of Action

Thiophene derivatives are generally known to have various biological activities, depending on their functional groups and substitutions .

Action Environment

The action of 3-Bromo-2-chloro-5-iodothiophene can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 4°C . Furthermore, the compound’s halogen substitutions may influence its stability and efficacy under different environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). This reaction facilitates the migration of halogen atoms, leading to the formation of the desired polyhalogenated thiophene .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using reagents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), and bromine. These methods ensure high yields and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-iodothiophene undergoes several types of chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily participates in electrophilic substitution reactions.

Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron(III) chloride.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Electrophilic Substitution: Formation of mono- or di-substituted thiophenes.

Nucleophilic Substitution: Formation of thiophene derivatives with nucleophilic groups.

Oxidation and Reduction: Formation of thiophene carboxylic acids, alcohols, and other functionalized derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-iodothiophene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as conductive polymers and electronic devices.

Comparison with Similar Compounds

- 2-Bromo-5-chlorothiophene

- 3-Bromo-5-iodothiophene

- 2-Chloro-5-iodothiophene

Comparison: 3-Bromo-2-chloro-5-iodothiophene is unique due to the presence of three different halogen atoms on the thiophene ring. This combination of substituents imparts distinct reactivity and properties compared to other polyhalogenated thiophenes. For example, 2-Bromo-5-chlorothiophene and 3-Bromo-5-iodothiophene have different halogen arrangements, leading to variations in their chemical behavior and applications .

Biological Activity

3-Bromo-2-chloro-5-iodothiophene is a halogenated thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of three different halogens, which significantly influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.

This compound is known to undergo various chemical reactions due to the electron-rich nature of the thiophene ring. The halogen substituents facilitate both electrophilic and nucleophilic substitution reactions, making it a versatile compound in organic synthesis.

Mechanisms of Action:

- Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitutions, which may lead to the formation of reactive intermediates that interact with biological targets.

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, altering the compound's biological activity.

- Biochemical Pathways: Thiophene derivatives are implicated in various biochemical pathways, including those related to cellular signaling and metabolic processes.

Biological Activities

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological implications of thiophene derivatives:

-

Antimicrobial Studies:

- A study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with multiple halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.

- Anti-inflammatory Activity:

-

Pharmacokinetic Studies:

- Investigations into the pharmacokinetic properties of thiophene derivatives suggest that halogen substitutions can influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, increased lipophilicity due to halogenation may enhance membrane permeability.

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Significant | Limited |

| 2-Bromo-3-chlorothiophene | High | Moderate | Moderate |

| 5-Iodo-thiophene | Low | High | High |

Properties

IUPAC Name |

3-bromo-2-chloro-5-iodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSAUCDYXCNBSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.